molecular formula C17H13NOS B3015404 N,5-diphenylthiophene-2-carboxamide CAS No. 69202-27-3

N,5-diphenylthiophene-2-carboxamide

Cat. No.: B3015404
CAS No.: 69202-27-3
M. Wt: 279.36
InChI Key: SKWHGPNGGBOHLW-UHFFFAOYSA-N
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Description

“N,5-diphenylthiophene-2-carboxamide” is a chemical compound with the formula C17H13NOS and a molecular weight of 279.36 . It is used in pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a thiophene ring attached to a carboxamide group and two phenyl groups .


Chemical Reactions Analysis

Carboxamides, such as “this compound”, play a significant role in the synthesis of bioactive products with various properties . They are a substantial part of organic and medicinal chemistry due to their utility in synthesizing peptides, lactams, and more than 25% of familiar drugs .

Scientific Research Applications

1. Antimicrobial and Antifungal Activities

N,5-diphenylthiophene-2-carboxamide derivatives have been studied for their antimicrobial and antifungal properties. A series of bioactive thiourea derivatives, including N-(dipropylcarbamothioyl)-thiophene-2-carboxamide, have shown significant activity against various bacterial and fungal strains, indicating potential applications in antimicrobial treatments (Hanif, Chohan, Winum, & Akhtar, 2014). Additionally, other studies have synthesized novel thiophene derivatives with potential for treating microbial infections, highlighting their broad spectrum of antimicrobial activities (Sowmya, Lakshmi Teja, Padmaja, Kamala Prasad, & Padmavathi, 2018).

2. Antiviral Properties

Research on this compound analogues has revealed their potential as antiviral agents. Specifically, N-benzyl-N-phenylthiophene-2-carboxamide analogues have been synthesized and evaluated for their effectiveness against human enterovirus 71, demonstrating significant antiviral activities in vitro (Pan, Han, Sun, Wu, Lin, Tien, Zhou, & Wu, 2015).

3. Anticancer Activity

Some thiophene derivatives, including 4-acetyl-5-anilino- N -arylthiophene-2-carboxamide, have been synthesized and tested for their cytotoxicity against various cancer cell lines. These compounds have exhibited promising inhibitory activity, especially those containing specific moieties in their structures (Atta & Abdel‐Latif, 2021).

4. Dyeing and Biological Applications

This compound derivatives have been utilized in the synthesis of heterocyclic aryl monoazo organic compounds for dyeing polyester fabrics. These novel synthesized thiazole-selenium disperse dyes not only provide color but also exhibit high efficiency in antioxidant, antitumor, and antimicrobial activities, demonstrating their potential for various life applications, including sterile and biological active fabrics (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).

5. Spectroscopic and Solvatochromic Studies

Studies on the absorption and fluorescence spectra of Carboxamides, including this compound derivatives, have been conducted. These studies involve estimating ground and excited state dipole moments using the solvatochromic method, which provides insights into the solvatochromic behavior and molecular properties of these compounds (Patil, Melavanki, Kapatkar, Ayachit, & Saravanan, 2011).

Properties

IUPAC Name

N,5-diphenylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NOS/c19-17(18-14-9-5-2-6-10-14)16-12-11-15(20-16)13-7-3-1-4-8-13/h1-12H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKWHGPNGGBOHLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(S2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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